![molecular formula C31H25F3N2O4 B608314 SLx-4090 CAS No. 913541-47-6](/img/structure/B608314.png)
SLx-4090
Overview
Description
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester is a complex organic compound with a unique structure that includes an isoquinolinecarboxylic acid core, a dihydroisoquinoline ring, and a phenyl ester group
Mechanism of Action
Target of Action
SLx-4090, also known as KD-026 or F84YQX13FV, primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP is a protein that plays a crucial role in the production of chylomicrons, which are used to transport triglycerides and cholesterol into the systemic circulation .
Mode of Action
This compound acts as an inhibitor of MTP . It acts selectively in the enterocytes lining the gastrointestinal tract, preventing the formation of chylomicrons . This inhibition disrupts the transport of triglycerides and cholesterol into the systemic circulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid transport pathway . By inhibiting MTP, this compound prevents the formation of chylomicrons, thereby disrupting the normal transport of lipids from the gastrointestinal tract into the systemic circulation .
Result of Action
The inhibition of MTP by this compound results in a reduction of postprandial lipids . Chronic treatment with this compound in mice maintained on a high-fat diet decreased low-density lipoprotein-cholesterol (LDL-C) and triglycerides (TG) and resulted in weight loss without the elevation of liver enzymes or an increase in hepatic fat .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract, as it acts selectively in the enterocytes lining this tract . The compound’s efficacy and stability could potentially be influenced by factors such as diet and gut microbiota, although specific studies would be needed to confirm this.
Biochemical Analysis
Biochemical Properties
SLx-4090 acts by inhibiting the Microsomal Triglyceride Transfer Protein (MTP), which is highly expressed in the enterocytes lining the gastrointestinal tract . This inhibition prevents the formation of chylomicrons, which are used to transport triglyceride (TG) and cholesterol into the systemic circulation .
Cellular Effects
This compound has a selective action in the enterocytes lining the gastrointestinal tract . It inhibits the secretion of apolipoprotein B in Caco-2 cells, but not apolipoprotein A1 . This selective inhibition results in a significant reduction in postprandial lipids .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Microsomal Triglyceride Transfer Protein (MTP) . By preventing the formation of chylomicrons, this compound reduces the transport of triglycerides and cholesterol into the systemic circulation .
Temporal Effects in Laboratory Settings
In animal studies, this compound has shown significant reductions in both postprandial and fasting triglyceride levels . Chronic treatment with this compound in mice maintained on a high-fat diet resulted in decreased LDL-C and TG levels, and weight loss, without the elevation of liver enzymes or an increase in hepatic fat .
Dosage Effects in Animal Models
Administered orally to rats, this compound reduced postprandial lipids by >50% with an ED(50) value approximately 7 mg/kg . The compound did not result in toxicity when administered to rats for 90 days at a dose of 1000 mg/kg per day .
Metabolic Pathways
Its primary mechanism of action involves the inhibition of Microsomal Triglyceride Transfer Protein (MTP), which plays a crucial role in the metabolism of lipids .
Transport and Distribution
This compound acts selectively in the enterocytes lining the gastrointestinal tract . It is not detected in the systemic or portal vein serum of animals after single or multiple oral doses , indicating that it does not get absorbed into the systemic circulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the enterocytes of the gastrointestinal tract
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester typically involves multiple steps, including the formation of the isoquinolinecarboxylic acid core, the introduction of the dihydroisoquinoline ring, and the attachment of the phenyl ester group. Common synthetic routes may involve:
Formation of Isoquinolinecarboxylic Acid Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dihydroisoquinoline Ring: This step may involve hydrogenation reactions under specific conditions.
Attachment of Phenyl Ester Group: This can be done through esterification reactions using phenol derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Scientific Research Applications
Treatment of Dyslipidemia
SLx-4090 has shown significant promise in clinical trials aimed at treating dyslipidemia. A Phase 2a trial demonstrated that patients receiving this compound experienced clinically significant reductions in postprandial triglycerides and LDL-cholesterol levels. The study involved 24 patients who received either a placebo or this compound over 14 days, with results indicating that this compound was well tolerated and had an adverse event profile similar to that of placebo .
Weight Management
In addition to its lipid-lowering effects, this compound has been associated with weight loss in clinical settings. This effect is attributed to its ability to reduce caloric absorption by inhibiting triglyceride uptake, making it a potential therapeutic option for obesity management .
Type 2 Diabetes Management
Research indicates that this compound may also play a role in managing type 2 diabetes by improving lipid profiles and potentially enhancing insulin sensitivity. The modulation of lipid metabolism could contribute to better glycemic control in diabetic patients .
Preclinical Studies
Preclinical studies have demonstrated that this compound effectively lowers LDL-cholesterol and triglycerides while raising HDL-cholesterol levels in animal models. For instance, studies involving ApoE-deficient mice fed a high-fat diet showed promising results, reinforcing the compound's potential therapeutic benefits .
Summary of Clinical Trials
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and phenyl esters with comparable structures. Examples include:
- 6-Hydroxy-2(1H)-3,4-dihydroquinolinone
- 3-Chloro-N-phenylpropanamide
- 2-Propenoic acid, 3-(5-hydroxy-2-nitrophenyl)-
Uniqueness
What sets 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance its stability and bioactivity compared to similar compounds.
Biological Activity
SLx-4090 is an investigational compound primarily recognized as a microsomal triglyceride transfer protein (MTTP) inhibitor, with potential applications in treating conditions such as type 2 diabetes and hyperlipidemia. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and relevant research findings.
This compound operates by inhibiting MTTP, a protein that plays a crucial role in the transport of triglycerides and cholesterol. By preventing the formation of chylomicrons in enterocytes (intestinal cells), this compound reduces the absorption of dietary fats and cholesterol into the bloodstream. This mechanism is particularly beneficial for managing hyperlipidemia and associated metabolic disorders.
Key Features of this compound
Property | Details |
---|---|
Chemical Formula | C31H25F3N2O4 |
Molecular Weight | 546.55 g/mol |
Drug Class | Investigational small molecule |
Target | Microsomal Triglyceride Transfer Protein (MTP) |
Indications | Type 2 diabetes, hyperlipidemia |
Binding Affinity Studies
Recent studies have highlighted the binding affinities of this compound with various peptides, notably IAPP (Islet Amyloid Polypeptide) and Aβ42 (Amyloid Beta 42). The interactions suggest that this compound may inhibit peptide aggregation, which is significant in the context of diseases like Alzheimer's. Molecular dynamics simulations indicated that this compound exhibited stable interactions with these peptides, showcasing its potential as a therapeutic agent against neurodegenerative diseases .
Case Studies
- Phase 2 Clinical Trial : A study investigated the efficacy and safety of this compound in conjunction with Orlistat, an intestinal lipase inhibitor. Preliminary results indicated a significant reduction in plasma triglycerides and improved lipid profiles among participants treated with this compound compared to controls .
- In Vitro Studies : In laboratory settings, this compound demonstrated a marked decrease in triglyceride accumulation within hepatocytes (liver cells). This effect was attributed to its ability to inhibit MTTP activity, leading to reduced hepatic fat storage and improved metabolic parameters .
Pharmacodynamics
This compound's pharmacodynamic profile suggests it effectively lowers triglyceride levels by impairing lipid transport mechanisms. Studies have shown that administration of this compound leads to a decrease in plasma cholesterol levels, supporting its role in managing dyslipidemia .
Molecular Stability Analysis
Molecular dynamics simulations have revealed that this compound maintains stable RMSD (Root Mean Square Deviation) profiles when bound to target peptides, indicating robust interactions over time. This stability is crucial for therapeutic efficacy as it suggests prolonged action at target sites within the body .
Comparative Efficacy
Comparative studies with other compounds like hypericin and RAF-265 have shown that while all three compounds exhibit binding to IAPP and Aβ42, this compound's unique mechanism allows for selective inhibition of triglyceride transport without affecting other metabolic pathways significantly .
Properties
IUPAC Name |
phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F3N2O4/c1-39-27-9-5-8-26(28(27)20-10-13-23(14-11-20)31(32,33)34)29(37)35-24-15-12-22-19-36(17-16-21(22)18-24)30(38)40-25-6-3-2-4-7-25/h2-15,18H,16-17,19H2,1H3,(H,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUIUVJESCFSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(CN(CC4)C(=O)OC5=CC=CC=C5)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SLx-4090 inhibits Microsomal Triglyceride Transfer Protein (MTP). It acts selectively in the enterocytes lining the gastrointestinal tract, preventing the formation of chylomicrons which are used to transport triglyceride (TG) and cholesterol into the systemic circulation. | |
Record name | SLx-4090 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05678 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
913541-47-6 | |
Record name | SLX-4090 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913541476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SLx-4090 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05678 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SLX-4090 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84YQX13FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SLx-4090 interact with its target and what are the downstream effects?
A: this compound is a potent and selective inhibitor of microsomal triglyceride transfer protein (MTP) localized to enterocytes in the small intestine [, ]. MTP is crucial for the assembly and secretion of chylomicrons, particles responsible for transporting dietary triglycerides and cholesterol into systemic circulation []. By inhibiting enterocytic MTP, this compound effectively reduces the absorption of dietary fat and cholesterol, leading to a decrease in postprandial lipids and ultimately lowering plasma triglyceride and cholesterol levels [, ].
Q2: What is the structure of this compound and what is known about its pharmacokinetic properties?
A: this compound, chemically named 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester, was designed to selectively target enterocytic MTP []. Studies in rats have shown that this compound exhibits low systemic exposure after oral administration, suggesting minimal absorption into the bloodstream []. This intestinal-specific activity is desirable to minimize potential side effects associated with systemic MTP inhibition.
Q3: What is the evidence for this compound's efficacy in preclinical models?
A: In preclinical studies, this compound has shown promising results. In rats, oral administration of this compound significantly reduced postprandial lipid levels []. Additionally, chronic treatment with this compound in mice fed a high-fat diet resulted in decreased LDL-C and triglyceride levels, accompanied by weight loss, without causing liver enzyme elevation or hepatic fat accumulation []. This suggests that this compound could be a potential therapeutic agent for treating dyslipidemia and related metabolic disorders without the hepatotoxicity concerns associated with first-generation MTP inhibitors [, ].
Q4: What is the current status of this compound's clinical development?
A: While preclinical data for this compound appears promising, information about its current clinical development stage is limited based on the provided abstracts [, ]. Further research and clinical trials are needed to assess the safety and efficacy of this compound in humans and to determine its potential as a treatment for dyslipidemia.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.